molecular formula C15H25N5 B11741816 {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11741816
M. Wt: 275.39 g/mol
InChI Key: TXGOBCZKLZCHSG-UHFFFAOYSA-N
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Description

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound’s unique structure makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves multi-step organic reactions. The process starts with the preparation of the pyrazole rings, followed by the introduction of the substituents at specific positions. Common reagents used in these reactions include hydrazine, acetylacetone, and various alkyl halides. The reaction conditions often involve refluxing in solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a ligand in binding studies. Its ability to interact with specific proteins or enzymes makes it useful in understanding biological pathways and mechanisms.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. It may act as an inhibitor or activator of specific enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism of action of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methylamine
  • [1-propyl-1H-pyrazol-3-yl]methylamine

Uniqueness

What sets {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine apart is its dual pyrazole structure, which provides unique binding properties and reactivity. This makes it more versatile in various applications compared to its simpler counterparts .

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H25N5/c1-5-7-19-8-6-15(18-19)10-16-9-14-11-20(12(2)3)17-13(14)4/h6,8,11-12,16H,5,7,9-10H2,1-4H3

InChI Key

TXGOBCZKLZCHSG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CN(N=C2C)C(C)C

Origin of Product

United States

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